molecular formula C18H27N3O3 B7921544 [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7921544
M. Wt: 333.4 g/mol
InChI Key: YGIOWVCQSYASDA-LBAUFKAWSA-N
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Description

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an amino acid derivative with a pyrrolidine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the amino acid derivative. The amino acid is first protected to prevent unwanted reactions, followed by the introduction of the pyrrolidine ring through a series of condensation and cyclization reactions. The final step involves the esterification of the compound with benzyl alcohol under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the specificity and affinity of various biological targets.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed for the development of new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the fields of materials science and nanotechnology.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their conformation and activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
  • [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
  • [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-propyl-carbamic acid benzyl ester

Uniqueness

Compared to similar compounds, [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester exhibits unique properties due to the presence of the isopropyl group. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

benzyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(2)21(16-9-10-20(11-16)17(22)14(3)19)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIOWVCQSYASDA-LBAUFKAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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